6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboximidamide dihydrochloride
Description
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)pyridine-3-carboximidamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5.2ClH/c1-7-5-8(2)16(15-7)10-4-3-9(6-14-10)11(12)13;;/h3-6H,1-2H3,(H3,12,13);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZRLTFNNUKHNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=C2)C(=N)N)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboximidamide dihydrochloride typically involves the condensation of 3,5-dimethyl-1H-pyrazole with pyridine-3-carboximidamide under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield . Industrial production methods often involve optimizing these conditions to scale up the synthesis while maintaining purity and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-carboximidamide dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboximidamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can disrupt metabolic pathways and lead to the desired biological effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of pyrazole- and pyridine-derived carboximidamides. Below is a comparative analysis with related analogs from the literature and commercial sources:
Table 1: Structural and Functional Comparison
Key Observations :
Core Heterocycles :
- The target compound features a pyridine ring, unlike the dihydropyrazole cores in analogs from Molecules (2014) . Pyridine’s electron-deficient nature may enhance interactions with biological targets compared to dihydropyrazole’s partially saturated structure.
In contrast, analogs with halogenated or methoxy-substituted phenyl groups (e.g., 2,4-dichlorophenyl) prioritize lipophilicity and membrane permeability .
Salt Forms: The dihydrochloride salt of the target compound contrasts with non-salt forms of other carboximidamides. This modification likely enhances aqueous solubility, a critical factor for in vitro assays or formulation development .
Biological Activity
6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-carboximidamide dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C₁₁H₁₅Cl₂N₅
- Molecular Weight : 264.18 g/mol
- CAS Number : Not explicitly provided in the search results but related compounds have CAS 1052558-30-1.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its role in modulating protein aggregation, which is particularly significant in neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS). The compound's structure allows it to inhibit the aggregation of proteins associated with ALS pathology, potentially offering protective effects against cellular toxicity.
In Vitro Studies
- Cell Viability Assays : In studies involving PC12 cell lines expressing mutant SOD1 (a common model for ALS), the compound demonstrated significant cytoprotective effects. The half-maximal effective concentration (EC50) was determined to be around 0.067 µM, indicating potent activity against mutant SOD1-induced cytotoxicity .
- Protein Aggregation Inhibition : The compound was shown to inhibit the aggregation of misfolded proteins, which is a hallmark of various neurodegenerative diseases. This inhibition was linked to the activation of proteasomal pathways and heat shock proteins, suggesting a mechanism that enhances cellular resilience against stressors .
In Vivo Studies
In animal models, particularly transgenic mice expressing G93A-SOD1, administration of the compound resulted in a notable extension of lifespan and improvement in motor function compared to control groups. The most effective dosing regimen was identified as 10 mg/kg administered bi-daily, leading to a lifespan extension of approximately 31% .
Comparative Analysis
To better understand the compound's effectiveness relative to other pyrazole derivatives, a comparative analysis was conducted:
| Compound Name | EC50 (µM) | Mechanism of Action | Therapeutic Potential |
|---|---|---|---|
| This compound | 0.067 | Protein aggregation inhibition | ALS treatment |
| Aryl sulfanyl pyrazolones | 0.080 | Proteasomal activation | ALS treatment |
| Cyclohexane derivatives | 0.090 | Cytoprotection via HSP modulation | Neuroprotection |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboximidamide dihydrochloride, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, pyrazole derivatives can be functionalized using alkylation or amidination reactions under anhydrous conditions. Key steps include:
- Purification via flash column chromatography (silica gel, gradient elution with methanol/dichloromethane) .
- Characterization by NMR (e.g., pyrazole proton signals at δ 2.2–2.5 ppm for methyl groups) and LCMS (mass accuracy within ±2 ppm) to confirm structural integrity and purity (>98%) .
- Critical parameters: Reaction temperature (20–80°C), solvent selection (ethanol or DMF), and inert atmosphere (N) to prevent hydrolysis of the amidine group .
Q. How can researchers validate the stability of this compound under experimental conditions?
- Methodological Answer : Stability studies should include:
- Accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) to assess hygroscopicity and thermal decomposition .
- pH-dependent stability profiling (e.g., in PBS buffer at pH 7.4 vs. acidic/basic conditions) using HPLC-UV monitoring (λ = 254 nm) .
- Storage recommendations: Lyophilized solid at –20°C in amber vials to prevent photodegradation .
Q. What analytical techniques are recommended for structural confirmation?
- Methodological Answer :
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., pyrazole-NH···Cl interactions in dihydrochloride salts) .
- FT-IR spectroscopy : Confirm amidine C=N stretching (1600–1650 cm) and pyrazole ring vibrations (1500–1550 cm) .
- Elemental analysis : Validate stoichiometry (C, H, N, Cl) with ≤0.4% deviation from theoretical values .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the pyrazole ring) affect bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 3,5-dimethyl vs. 4-methoxy substituents) using in vitro enzyme inhibition assays (IC determination). For example, pyrazole derivatives with electron-withdrawing groups (e.g., Cl, Br) show enhanced binding to kinase targets .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to ATP-binding pockets, validated by MD simulations (NAMD/GROMACS) .
Q. What experimental designs are optimal for investigating its mechanism of action in enzyme inhibition?
- Methodological Answer :
- Kinetic assays : Use steady-state kinetics (e.g., NADH depletion monitored at 340 nm) to determine inhibition type (competitive/uncompetitive) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for target-enzyme interactions .
- Control experiments : Include negative controls (e.g., DMSO vehicle) and positive controls (known inhibitors like staurosporine) .
Q. How can crystallographic data resolve electronic effects in the pyridine-pyrazole scaffold?
- Methodological Answer :
- X-ray diffraction : Analyze bond lengths (e.g., C–N in amidine group: ~1.32 Å) and torsion angles to assess conjugation effects .
- DFT calculations : Compare experimental vs. theoretical electron density maps (B3LYP/6-31G* basis set) to identify charge-transfer interactions .
Q. What strategies address contradictory bioactivity data across studies (e.g., IC variability)?
- Methodological Answer :
- Cross-validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays) .
- Batch-to-batch consistency : Verify compound purity (HPLC-ELSD) and solubility (DLS for aggregation detection) .
- Meta-analysis : Use tools like RevMan to statistically reconcile discrepancies (e.g., fixed-effects vs. random-effects models) .
Q. How can advanced separation techniques improve yield in large-scale synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
